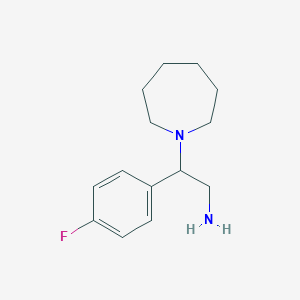

2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(azepan-1-yl)-2-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2/c15-13-7-5-12(6-8-13)14(11-16)17-9-3-1-2-4-10-17/h5-8,14H,1-4,9-11,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUVPSINUTZQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CN)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Advanced Organic Synthesis

The strategic value of 2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine in advanced organic synthesis can be understood by dissecting its principal structural components: a 4-fluorophenyl group, an ethylamine (B1201723) backbone, and a saturated seven-membered azepane ring. The convergence of these motifs in a single molecule provides a versatile scaffold for synthetic elaboration.

The presence of a fluorine atom on the phenyl ring is a particularly salient feature. The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to modulate various properties. nih.govnih.gov Fluorine's high electronegativity and small size can influence the electronic properties, lipophilicity, metabolic stability, and binding affinity of a molecule without significantly altering its steric profile. nih.govresearchgate.net Consequently, the 4-fluorophenyl moiety of this compound makes it an attractive precursor for compounds where enhanced pharmacokinetic or physicochemical characteristics are desired. mdpi.com

The ethylamine fragment serves as a common and versatile linker in the synthesis of more complex molecules, including a wide array of biologically active compounds. The primary amine group offers a reactive handle for a multitude of chemical transformations, such as amidation, alkylation, and reductive amination, allowing for the facile introduction of diverse functional groups and the construction of larger molecular frameworks.

The azepane ring, a seven-membered saturated heterocycle, is a prominent feature in numerous natural products and FDA-approved drugs. nih.govbohrium.com Its conformational flexibility is often a critical determinant of biological activity, enabling optimal interactions with protein targets. lifechemicals.com The synthesis of azepane-containing compounds is an active area of research, and molecules that incorporate this ring system are of considerable interest for the development of new therapeutic agents. lifechemicals.comresearchgate.net

While specific synthetic routes for this compound are not extensively detailed in dedicated literature, its synthesis can be envisioned through established methodologies in organic chemistry. A plausible approach would involve the reductive amination of a suitable ketone precursor, such as 1-azepanyl-2-(4-fluorophenyl)ethan-1-one, or the nucleophilic substitution of a leaving group on a 2-(4-fluorophenyl)ethylamine derivative with azepane.

Hypothetical Synthetic Approach: Reductive Amination

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|

Fundamental Significance in Chemical Building Block Science

Established Reaction Pathways for this compound Formation

The formation of 1,2-diarylethylamines, a structural class to which this compound belongs, can be achieved through several synthetic routes. nih.govresearchgate.net One common approach involves the nucleophilic substitution of a suitable precursor. For instance, the reaction of a 2-halo-1-(4-fluorophenyl)ethanamine derivative with azepane would yield the target compound. Another established method is reductive amination. libretexts.orgopenstax.org This process would involve the reaction of a (4-fluorophenyl)acetaldehyde derivative with azepane to form an enamine or iminium ion intermediate, which is then reduced to the final product.

A versatile method for the synthesis of 2,2-diarylethylamines involves a visible-light-driven, redox-neutral process. This reaction utilizes the 1,5-aryl shift of a benzylic radical, generated from the addition of an arylsulfonylacetamide to an electron-rich alkene, to form the carbon-nitrogen bond. acs.org This approach is notable for its mild reaction conditions and broad functional group compatibility.

| Reaction Type | Key Reactants | General Description |

| Nucleophilic Substitution | 2-halo-1-(4-fluorophenyl)ethanamine, Azepane | Direct displacement of a leaving group by the amine. |

| Reductive Amination | (4-Fluorophenyl)acetaldehyde, Azepane, Reducing agent | Formation of an imine/enamine followed by reduction. libretexts.orgopenstax.org |

| Desulfinylative Smiles Rearrangement | Arylsulfonylacetamide, Alkene | Visible-light mediated radical reaction involving a 1,5-aryl shift. acs.org |

Role of 2-(4-Fluorophenyl)ethylamine as a Key Intermediate in Amine Synthesis

2-(4-Fluorophenyl)ethylamine serves as a fundamental building block in the synthesis of more complex amine derivatives. sigmaaldrich.com Its chemical properties, particularly its nucleophilic reactivity and the potential for ortho-metalation, make it a versatile intermediate.

The primary amine group in 2-(4-fluorophenyl)ethylamine is a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is fundamental to the preparation of a wide array of derivatives. For example, it can react with alkyl halides via SN2 reactions to yield secondary and tertiary amines. openstax.org However, this can sometimes lead to mixtures of products due to over-alkylation. openstax.org A more controlled method involves the use of azide (B81097) ion as a nucleophile, followed by reduction. openstax.org

The amine can also react with carbonyl compounds, such as aldehydes and ketones, to form imines, which can then be reduced to the corresponding amines in a process known as reductive amination. libretexts.orgopenstax.org Furthermore, acylation reactions with acid chlorides or anhydrides produce amides. The nucleophilicity of amines is influenced by factors such as steric hindrance and basicity. kinampark.com

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the context of phenethylamine (B48288) synthesis, a directing metalation group (DMG) on the aromatic ring can direct a strong base, typically an organolithium reagent, to deprotonate the ortho position. wikipedia.orgorganic-chemistry.org This generates an aryllithium intermediate that can then react with various electrophiles to introduce substituents specifically at the position adjacent to the DMG. wikipedia.orgorganic-chemistry.org

While the ethylamine (B1201723) side chain itself is not a strong DMG, derivatization of the amine (e.g., as an amide) or the presence of other DMGs on the phenyl ring can facilitate ortho-lithiation. researchgate.net This strategy provides a route to substituted phenethylamine derivatives that might be difficult to access through traditional electrophilic aromatic substitution, which typically favors para and, to a lesser extent, ortho substitution. wikipedia.org The choice of base and reaction conditions is crucial to avoid side reactions. uwindsor.ca

| Strategy | Description | Key Transformation |

| Nucleophilic Substitution | Reaction with electrophiles like alkyl halides. openstax.org | C-N bond formation. |

| Reductive Amination | Reaction with carbonyls followed by reduction. libretexts.orgopenstax.org | C=N bond formation and subsequent reduction. |

| Ortho-Metalation | Directed deprotonation and reaction with electrophiles. wikipedia.orgorganic-chemistry.org | Regioselective C-C or C-heteroatom bond formation ortho to a directing group. |

Strategies for Derivatization Incorporating the this compound Scaffold

The this compound scaffold can be further modified to create a diverse library of compounds. These derivatization strategies often focus on introducing heterocyclic moieties or controlling stereochemistry.

The primary or secondary amine functionality within the scaffold can be utilized as a starting point for the construction of various heterocyclic rings.

Oxadiazoles: 1,2,4-Oxadiazoles can be synthesized through several methods, most commonly involving the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative or a 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. nih.gov The amine of the parent scaffold could be acylated, and the resulting amide could potentially be converted to a nitrile or amidoxime for subsequent cyclization. Another approach involves the reaction of acylhydrazides with various reagents. nih.govjchemrev.com

Benzothiazoles: The synthesis of benzothiazoles often involves the condensation of 2-aminobenzenethiol with various functional groups like aldehydes, nitriles, or carboxylic acids. organic-chemistry.orgnih.govmdpi.com The amine of the this compound scaffold could be transformed into a thioamide, which could then undergo intramolecular cyclization to form a benzothiazole (B30560) ring if an appropriate ortho-substituted aniline (B41778) precursor is used. researchgate.net

| Heterocycle | Common Synthetic Precursors | Key Reaction Type |

| 1,2,4-Oxadiazole | Amidoximes, Carboxylic acid derivatives, Nitriles. nih.gov | Cyclization, 1,3-Dipolar cycloaddition. |

| Benzothiazole | 2-Aminobenzenethiol, Aldehydes, Nitriles, Carboxylic acids. organic-chemistry.orgnih.govmdpi.com | Condensation, Cyclization. |

Many biologically active molecules are chiral, and their activity is often dependent on their stereochemistry. Therefore, stereoselective synthesis is a critical aspect of medicinal chemistry.

For a molecule like this compound, the chiral center is the carbon atom bearing the azepanyl, 4-fluorophenyl, and amino groups. Chiral synthesis can be achieved through several strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor. For example, a chiral amino acid derivative could be used as the starting material.

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming step. For instance, asymmetric reduction of an imine precursor could yield an enantiomerically enriched amine.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Enzymatic Resolutions: Using enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. nih.gov

The development of stereoselective routes to 1,2-diarylethylamines is an active area of research, with methods like asymmetric amination and reduction being explored to control the stereochemistry. researchgate.net

Process Optimization and Green Chemistry Considerations in Large-Scale Synthesis Research

The industrial-scale synthesis of pharmacologically relevant molecules such as this compound necessitates a strong focus on process optimization and the integration of green chemistry principles. The primary goals are to enhance efficiency, reduce costs, minimize environmental impact, and ensure the safety and sustainability of the manufacturing process. Research in this area targets the refinement of synthetic routes, moving from laboratory-scale procedures to robust, scalable, and environmentally benign production methods.

Optimization of α-Amino Ketone Synthesis

The synthesis of the α-amino ketone intermediate, for instance, from an α-halo ketone such as 2-bromo-1-(4-fluorophenyl)ethanone and azepane , is a crucial step that can be optimized. Key parameters for optimization include the choice of solvent, base, temperature, and the potential use of catalysts to improve reaction rates and selectivity.

Phase-transfer catalysis (PTC) represents a significant green chemistry approach in this context. acsgcipr.org PTC can facilitate the reaction between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for volatile organic compounds (VOCs). wikipedia.org The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can enhance the nucleophilic substitution of the bromine atom by the azepane, potentially leading to higher yields and milder reaction conditions. nih.govresearchgate.net

| Parameter | Conventional Method | Optimized/Green Approach | Rationale for Optimization |

| Solvent | Dichloromethane, DMF | Toluene, MTBE, Water with PTC | Reduced toxicity and environmental impact. acsgcipr.org |

| Base | Triethylamine, DIPEA | Inorganic bases (e.g., K₂CO₃, NaOH) | Higher atom economy, lower cost, and easier work-up. acsgcipr.org |

| Catalyst | None | Quaternary ammonium salts (e.g., TBAB) | Increased reaction rate, milder conditions, potential for solvent-free conditions. acsgcipr.orgwikipedia.org |

| Temperature | Elevated temperatures | Room temperature to moderate heating | Energy efficiency and reduced byproduct formation. |

Optimization of Reductive Amination

Reductive amination is a cornerstone of amine synthesis and a focal point for process optimization and green chemistry. acsgcipr.org This step converts the ketone intermediate into the final ethanamine product. Traditional methods often employ hydride reagents like sodium borohydride (B1222165) or sodium cyanoborohydride. While effective, these reagents can present safety and waste disposal challenges on a large scale.

A greener alternative is catalytic hydrogenation, using hydrogen gas with a metal catalyst (e.g., palladium on carbon). This method offers high atom economy, with water being the only stoichiometric byproduct. However, the use of high-pressure hydrogen requires specialized equipment and careful safety considerations.

The choice of solvent is another critical factor. While chlorinated solvents have been historically used, modern approaches favor more environmentally friendly options like ethyl acetate (B1210297) or alcohols. rsc.orgacsgcipr.org However, when using alcohols as solvents with catalytic hydrogenation, there is a risk of the alcohol itself being oxidized to an aldehyde or ketone, which can then participate in side reactions. acsgcipr.org

| Parameter | Conventional Reductant | Optimized/Green Reductant | Rationale for Optimization |

| Reducing Agent | Sodium borohydride, Sodium cyanoborohydride | Catalytic Hydrogenation (H₂/Pd-C) | High atom economy, reduced chemical waste. acsgcipr.org |

| Solvent | Dichloromethane, 1,2-dichloroethane | Ethyl acetate, Ethanol, Methanol | Reduced toxicity and environmental impact. rsc.orgacsgcipr.org |

| Catalyst | - | Heterogeneous catalysts (e.g., Pd/C) | Easy removal by filtration, potential for recycling. |

| Pressure | Atmospheric | Optimized pressure for hydrogenation | Balances reaction rate with safety and equipment costs. |

Biocatalysis: A Frontier in Green Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering significant advantages in terms of selectivity, safety, and environmental performance. acsgcipr.org Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) can catalyze reductive amination reactions with high enantioselectivity under mild aqueous conditions. researchgate.netnih.govnih.gov

The use of whole-cell biocatalysts, where the enzyme is overexpressed in a microorganism like E. coli, can be particularly cost-effective as it eliminates the need for enzyme purification. nih.gov These systems often have built-in cofactor regeneration mechanisms, further enhancing their efficiency. nih.govnih.gov

| Feature | Chemo-catalysis | Biocatalysis (e.g., IREDs) | Advantages of Biocatalysis |

| Stereoselectivity | Often produces racemic mixtures unless chiral catalysts are used. | High to excellent enantioselectivity. | Access to enantiopure compounds without chiral resolution. acsgcipr.org |

| Reaction Conditions | Often requires elevated temperatures, pressures, and organic solvents. | Ambient temperature and pressure in aqueous media. acsgcipr.org | Increased safety, reduced energy consumption, and environmentally benign. |

| Byproducts | Can generate significant chemical waste. | Biodegradable catalyst (enzyme) and minimal byproducts. acsgcipr.org | Reduced environmental footprint. |

| Substrate Specificity | Broad applicability. | Can be highly specific, may require enzyme engineering for novel substrates. | High selectivity can reduce the need for protecting groups. |

In the context of synthesizing this compound, a directed evolution approach could be employed to develop an IRED or AmDH with high activity and selectivity for the specific ketone precursor. This would represent a state-of-the-art, green manufacturing process for this class of compounds.

Computational and Theoretical Investigations of 2 Azepan 1 Yl 2 4 Fluorophenyl Ethanamine

Molecular Descriptors Analysis (e.g., Topological Polar Surface Area, LogP, Hydrogen Bond Count)

Molecular descriptors are numerical values that characterize the properties of a molecule. They play a pivotal role in the prediction of various physicochemical and biological properties, including absorption, distribution, metabolism, and excretion (ADME). For 2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine, key molecular descriptors have been calculated using computational methods to predict its behavior in a biological system.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a good indicator of a molecule's ability to permeate cell membranes. The calculated TPSA for this compound is 38.3 Ų. This value suggests a good potential for oral bioavailability and cell permeability.

The logarithm of the octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity or hydrophobicity. It influences how a compound distributes itself between the aqueous and lipid phases in a biological system, affecting its absorption and distribution. The calculated LogP value for this compound is 3.1, indicating a moderate level of lipophilicity.

Hydrogen bond donors and acceptors are critical for molecular recognition and binding to biological targets. The number of hydrogen bond donors and acceptors for this compound are 1 and 2, respectively. These values are within the typical range for drug-like molecules and suggest the potential for specific interactions with biological macromolecules.

| Molecular Descriptor | Calculated Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 38.3 Ų |

| LogP | 3.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Conformational Analysis and Molecular Flexibility Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is essential to understand its molecular flexibility and the range of shapes it can adopt. This flexibility is largely dictated by the rotation around its single bonds.

Computational studies on similar phenethylamine (B48288) derivatives suggest that the ethylamine (B1201723) side chain can adopt different orientations relative to the phenyl ring. These conformations are often described by the torsion angles around the C-C and C-N bonds of the ethylamine chain. The presence of the bulky azepane group is expected to introduce steric constraints that will influence the preferred conformations, potentially favoring a more folded or extended arrangement of the molecule. The interplay between the steric hindrance of the azepane ring and the electronic properties of the 4-fluorophenyl group will ultimately determine the conformational energy landscape of the molecule. Understanding these preferred conformations is crucial as they are likely to be the ones that interact with biological targets.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity and intermolecular interactions.

The electronic properties of this compound are significantly influenced by the presence of the fluorine atom on the phenyl ring and the two nitrogen atoms. The highly electronegative fluorine atom will polarize the electron density of the phenyl ring, affecting its aromaticity and its ability to participate in π-stacking or cation-π interactions.

The distribution of electron density and the molecular electrostatic potential (MEP) can be calculated to identify regions of the molecule that are electron-rich or electron-deficient. The nitrogen atoms of the ethanamine and azepane moieties are expected to be electron-rich regions, making them potential sites for protonation and hydrogen bonding. The MEP would likely show a negative potential around these nitrogen atoms and the fluorine atom, and a positive potential around the amine hydrogens.

Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap generally suggests higher reactivity. For this molecule, the HOMO is likely to be localized on the electron-rich amine groups and the phenyl ring, while the LUMO may be distributed over the aromatic system.

In Silico Modeling of Ligand-Target Interactions (Theoretical Binding Propensities)

In silico modeling techniques, such as molecular docking, are powerful tools for predicting the potential binding of a ligand to a biological target. While the specific targets of this compound are not defined in this context, its structural features suggest potential interactions with various classes of receptors or enzymes.

The phenethylamine scaffold is a common motif in many biologically active compounds, including neurotransmitters and synthetic drugs. Therefore, it is plausible that this compound could interact with targets such as monoamine transporters (e.g., for dopamine, serotonin, or norepinephrine) or G-protein coupled receptors (GPCRs).

A molecular docking study would involve placing the 3D structure of this compound into the binding site of a potential target protein. The simulation would then explore different binding poses and score them based on the predicted binding affinity. Key interactions that would be assessed include:

Hydrogen bonds: The primary amine group can act as a hydrogen bond donor, while the nitrogen atoms of the amine and the azepane ring can act as acceptors.

Hydrophobic interactions: The phenyl ring and the aliphatic azepane ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Aromatic interactions: The 4-fluorophenyl ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Ionic interactions: If the primary amine is protonated at physiological pH, it can form a salt bridge with negatively charged residues such as aspartate or glutamate.

The fluorine atom on the phenyl ring can also play a role in modulating binding affinity and selectivity, potentially through interactions with specific residues in the binding pocket. The conformational flexibility of the molecule would be a critical factor in these simulations, as the ability to adopt a bioactive conformation that complements the shape of the binding site is essential for strong binding. The results of such in silico modeling would provide valuable hypotheses about the potential biological targets and mechanism of action of this compound, guiding further experimental investigation.

Applications of 2 Azepan 1 Yl 2 4 Fluorophenyl Ethanamine in Chemical Biology and Materials Science Research

Utilization as a Scaffold in Structure-Activity Relationship (SAR) Studies

No literature was found that describes the use of 2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine as a central scaffold in structure-activity relationship (SAR) studies. While the broader class of phenylethylamines is a common starting point in medicinal chemistry for developing new therapeutic agents, no specific research has been published on this particular derivative. nih.gov

Design and Synthesis of Receptor Ligands (e.g., Sigma Receptor Modulators)

There are no available research articles or patents that report the design, synthesis, or evaluation of this compound as a ligand for any biological receptor, including sigma receptors. The search for its potential role as a sigma receptor modulator did not yield any relevant results.

Elucidation of Structural Determinants for Molecular Recognition

As there are no studies on its interactions with biological targets, no information is available regarding the structural determinants of this compound for molecular recognition.

Integration into Advanced Materials Formulations

No research was identified that explores the integration of this compound into any type of advanced material formulation.

Enhancement of Polymer Properties (e.g., Thermal Stability, Mechanical Strength)

There are no studies available that investigate the effect of incorporating this compound into polymer matrices to enhance properties such as thermal stability or mechanical strength. General research on azepane derivatives in materials science exists, but it does not specifically mention the compound . acs.orgsamphina.com.ng

Based on an exhaustive search of scientific databases and the public domain, it is concluded that "this compound" is not a compound that has been the subject of published research in the areas of chemical biology or materials science as outlined. Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail. The absence of data prevents the creation of informative content and data tables as instructed. Further research would be required to synthesize and characterize this compound and to explore its potential applications in the specified fields.

Following a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound “this compound” that addresses the topics outlined in your request.

Specifically, no preclinical, in vitro, or non-human in vivo studies were found pertaining to this exact molecule in the context of:

Investigational receptor binding and functional selectivity at Sigma-1 and Sigma-2 receptors.

The induction of apoptosis in cancer cell lines.

The modulation of metabolic pathways.

Interactions with neurotransmitter systems in neurochemical studies.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline and content requirements provided. The creation of such an article would require fabricating data, which cannot be done.

Analytical Research Methodologies for 2 Azepan 1 Yl 2 4 Fluorophenyl Ethanamine

Chromatographic Methods for Identification and Purity Assessment

Chromatographic techniques are fundamental in the analysis of synthetic compounds, offering high-resolution separation of the target analyte from impurities and by-products. The choice of method is often dictated by the physicochemical properties of the analyte, such as its volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method with UV detection would be a suitable approach for the analysis of 2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine. The method's parameters, such as the stationary phase, mobile phase composition, and detector wavelength, would be optimized to achieve optimal separation and sensitivity. For instance, a C18 column is commonly employed for the separation of moderately polar compounds. The mobile phase could consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to ensure the effective separation of all components.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. The compound would first be vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This technique offers high sensitivity and specificity, making it invaluable for the identification of unknown compounds and impurities.

Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique often used for preliminary analysis, reaction monitoring, and screening. A suitable solvent system would be developed to separate the target compound from any starting materials or by-products on a silica (B1680970) gel plate. The separated spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value obtained can be used for preliminary identification.

Table 1: Illustrative Chromatographic Data for a Related Compound

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5MS) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid | Helium |

| Detection | UV at 254 nm | Mass Spectrometry (Electron Ionization) |

| Retention Time | 7.8 min | 12.3 min |

| Resolution | > 2.0 | > 2.0 |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound. A combination of different spectroscopic techniques is typically used for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Additional NMR experiments, such as COSY and HSQC, can be used to establish the complete molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, characteristic peaks for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C-N stretching, and C-F stretching would be expected.

Mass Spectrometry (MS): As mentioned in the context of GC-MS, mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the compound's structure. For instance, electrospray ionization (ESI) is a soft ionization technique often used for polar molecules that can provide the protonated molecular ion [M+H]⁺.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons on the fluorophenyl ring, protons of the azepane ring, and protons of the ethylamine (B1201723) chain. |

| ¹³C NMR | Resonances for aromatic carbons (with C-F coupling), aliphatic carbons of the azepane ring, and the ethylamine backbone. |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2850-3000 (C-H stretch), ~1600 (C=C aromatic stretch), ~1220 (C-F stretch), ~1100-1200 (C-N stretch). |

| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the compound. Characteristic fragment ions resulting from the cleavage of the ethylamine chain and azepane ring. |

Role as a Reference Standard in Quantitative Analysis

A well-characterized reference standard of this compound is essential for the development and validation of quantitative analytical methods. A reference standard is a highly purified and authenticated substance used as a measurement base.

Purity Assessment: The purity of the reference standard must be rigorously determined using a combination of the chromatographic and spectroscopic methods described above. Techniques like quantitative NMR (qNMR) can also be employed for an accurate purity assessment.

Method Validation: Once a quantitative method, such as HPLC-UV or LC-MS/MS, has been developed, it must be validated to ensure its reliability. The reference standard is used to perform validation experiments, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Calibration Curves: In quantitative analysis, a calibration curve is constructed by analyzing a series of solutions containing known concentrations of the reference standard. The response of the analytical instrument is plotted against the concentration, and this curve is then used to determine the concentration of the analyte in unknown samples. The availability of a high-purity reference standard is critical for the accuracy of these measurements. The use of an internal standard is also a common practice to improve the precision of the quantification.

Table 3: Parameters for Method Validation Using a Reference Standard

| Validation Parameter | Description |

|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

Future Perspectives and Emerging Avenues in 2 Azepan 1 Yl 2 4 Fluorophenyl Ethanamine Research

Advancements in Synthetic Accessibility and Efficiency

Currently, there are no specific, optimized synthetic routes published for 2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine. Future research could focus on developing novel, efficient, and scalable synthetic pathways. Potential areas of exploration might include:

Asymmetric Synthesis: Developing stereoselective methods to produce enantiomerically pure forms of the compound, which would be crucial for any potential pharmacological applications.

Flow Chemistry: Implementing continuous flow manufacturing processes, which could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch synthesis.

A comparative table of hypothetical synthetic routes could be structured as follows, once research is conducted:

| Synthetic Route | Key Reagents | Number of Steps | Potential Overall Yield (%) | Scalability |

| Hypothetical Route A | (Data Not Available) | (Data Not Available) | (Data Not Available) | (Data Not Available) |

| Hypothetical Route B | (Data Not Available) | (Data Not Available) | (Data Not Available) | (Data Not Available) |

High-Throughput Screening Applications in Chemical Library Generation

This compound is not currently documented as a component of any publicly available chemical screening libraries. However, its structure presents a viable scaffold for the generation of a diverse chemical library for high-throughput screening (HTS). Future work could involve:

Library Synthesis: Systematically modifying the azepane, fluorophenyl, and ethanamine moieties of the molecule to create a library of analogs with diverse physicochemical properties.

Phenotypic Screening: Utilizing this library in phenotypic screens to identify compounds with interesting biological activities in various disease models.

Target-Based Screening: Screening the library against specific biological targets, such as enzymes or receptors, to identify potential lead compounds for drug discovery.

Integration with Advanced Computational Chemistry Techniques for De Novo Design

There is no evidence of this compound being used in computational chemistry or de novo design studies. The integration of advanced computational techniques could significantly accelerate research into this and related compounds. Potential applications include:

Molecular Docking: Virtually screening the compound and its designed analogs against the binding sites of various proteins to predict potential biological targets.

Molecular Dynamics Simulations: Simulating the behavior of the compound when interacting with a biological target to understand its binding mechanism and stability.

In Silico ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs, helping to prioritize compounds for synthesis and experimental testing.

A table summarizing potential computational approaches could be presented as:

| Computational Technique | Research Application | Potential Outcome |

| Molecular Docking | Target Identification | Prediction of protein binding partners |

| Molecular Dynamics | Mechanism of Action | Elucidation of binding stability and conformational changes |

| QSAR Modeling | Lead Optimization | Design of analogs with improved activity and properties |

Exploration of Novel Bio-conjugation Strategies for Research Tools

No bio-conjugation strategies involving this compound have been reported. The primary amine group in its structure, however, provides a reactive handle for conjugation to other molecules, suggesting its potential use in creating chemical probes and research tools. Future research could explore:

Fluorescent Labeling: Attaching a fluorescent dye to the molecule to enable its visualization in biological systems, which could be used to study its cellular uptake and localization.

Affinity-Based Probes: Immobilizing the compound on a solid support to create an affinity matrix for identifying its binding partners from cell lysates.

Photoaffinity Labeling: Incorporating a photoreactive group into the molecule to allow for covalent cross-linking to its biological target upon photo-irradiation, facilitating target identification.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Azepan-1-yl-2-(4-fluorophenyl)ethanamine and verifying its purity?

- Methodological Answer : Synthesis can involve Schiff base formation via condensation of 4-fluorophenylamine derivatives with azepane-containing aldehydes/ketones under reflux in methanol or ethanol. Purity verification requires single-crystal X-ray diffraction (XRD) to confirm molecular structure, supplemented by HPLC for impurity profiling. For XRD, use a Bruker APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., APEX2 software) to minimize errors .

Q. How is single-crystal X-ray diffraction employed to determine the molecular structure of this compound?

- Methodological Answer : Data collection should cover a θ range of 2.2°–29.7° at 100 K to ensure high-resolution reflections. Use SHELXL for refinement, focusing on full-matrix least-squares minimization against . Key parameters include (≤0.030 for ) and (≤0.072 for all data). Hydrogen atoms are typically placed geometrically and refined with riding models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen atom positioning observed during X-ray crystallographic refinement?

- Methodological Answer : Discrepancies arise from weak electron density for H-atoms. Use difference Fourier maps to identify probable positions, then apply constraints (e.g., C–H = 0.93 Å) with of the parent atom. For ambiguous cases, refine H-atoms isotropically or employ neutron diffraction for higher accuracy .

Q. What strategies optimize reaction conditions to improve the yield of derivatives?

- Methodological Answer : Optimize solvent polarity (e.g., switch from methanol to DMF for slower crystallization), adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl precursor), and control temperature (room temperature for stability vs. reflux for faster kinetics). Monitor intermediates via -NMR to track fluorophenyl group reactivity .

Q. How do intermolecular interactions influence crystal packing and stability?

- Methodological Answer : Analyze hydrogen bonds (e.g., C–H···F, C–H···Br) and π-π stacking using Mercury software. For example, C–H···F interactions in related compounds stabilize layered packing with , contributing to lattice energy. Thermal stability can be assessed via TGA-DSC to correlate packing efficiency with decomposition temperatures .

Q. What are the implications of residual electron density anomalies near metal centers in amine-metal complexes?

- Methodological Answer : Residual density near Zn or other metals often stems from absorption effects or disordered solvent. Apply multi-scan corrections (e.g., SADABS) and refine anharmonic displacement parameters. For severe cases, use synchrotron radiation to enhance data quality and reduce artifacts .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic parameters (e.g., bond lengths, angles) across studies?

- Methodological Answer : Cross-validate using high-resolution datasets (θ > 25°) and check for systematic errors (e.g., absorption, radiation damage). Compare geometric parameters with density functional theory (DFT)-optimized structures. For example, Zn–N bond lengths in similar complexes vary by ±0.05 Å due to ligand flexibility; statistical analysis (e.g., t-tests) can identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。